molecular formula C47H63ClN2O8 B11827176 2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride

2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride

Cat. No.: B11827176
M. Wt: 819.5 g/mol
InChI Key: FJFLIVHAHJSGKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, the introduction of the penta-2,4-dienylidene group, and the attachment of the prop-2-ynoxyethoxy chains. Each step requires specific reagents and conditions, such as:

    Formation of the Indole Core: This might involve a Fischer indole synthesis or other methods to construct the indole ring.

    Introduction of the Penta-2,4-dienylidene Group: This could involve a series of aldol condensations or other carbon-carbon bond-forming reactions.

    Attachment of Prop-2-ynoxyethoxy Chains: This step might involve etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the molecule.

    Substitution: Where functional groups can be replaced with others.

    Addition: Where new groups can be added to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Addition: Reagents like hydrogen bromide or other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.

Biology

In biology, these compounds might be studied for their interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, these compounds could be investigated for their potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry

In industry, these compounds might be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to proteins, altering enzyme activity, or interacting with cell membranes. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores.

    Penta-2,4-dienylidene Derivatives: Compounds with similar conjugated diene systems.

    Prop-2-ynoxyethoxy Derivatives: Compounds with similar ether chains.

Properties

Molecular Formula

C47H63ClN2O8

Molecular Weight

819.5 g/mol

IUPAC Name

2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride

InChI

InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1

InChI Key

FJFLIVHAHJSGKV-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.